N-[2-(1-Pyrrolidinyl)-5-pyrimidinyl]-4-(trifluoromethyl)benzamide
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Overview
Description
N-[2-(1-Pyrrolidinyl)-5-pyrimidinyl]-4-(trifluoromethyl)benzamide is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a trifluoromethyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Pyrrolidinyl)-5-pyrimidinyl]-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the pyrimidine ring followed by the introduction of the pyrrolidine moiety and the trifluoromethyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Pyrrolidinyl)-5-pyrimidinyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
N-[2-(1-Pyrrolidinyl)-5-pyrimidinyl]-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-(1-Pyrrolidinyl)-5-pyrimidinyl]-4-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The pyrimidine ring can interact with nucleic acids, potentially affecting DNA and RNA synthesis. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrole and Pyrrolidine Analogs: These compounds share the pyrrolidine ring structure and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Pyrimidine Derivatives: Compounds with pyrimidine rings are widely studied for their roles in medicinal chemistry and as enzyme inhibitors.
Uniqueness
N-[2-(1-Pyrrolidinyl)-5-pyrimidinyl]-4-(trifluoromethyl)benzamide is unique due to the combination of its structural features, including the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H15F3N4O |
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Molecular Weight |
336.31 g/mol |
IUPAC Name |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)12-5-3-11(4-6-12)14(24)22-13-9-20-15(21-10-13)23-7-1-2-8-23/h3-6,9-10H,1-2,7-8H2,(H,22,24) |
InChI Key |
VKOAJMLAXKJYKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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